molecular formula C9H9N3O B12934708 2-Anilino-3,5-dihydro-4H-imidazol-4-one CAS No. 56128-54-2

2-Anilino-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12934708
CAS No.: 56128-54-2
M. Wt: 175.19 g/mol
InChI Key: KOYYPVBIURXEEI-UHFFFAOYSA-N
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Description

2-(Phenylamino)-1H-imidazol-4(5H)-one is a heterocyclic compound that features an imidazole ring substituted with a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-1H-imidazol-4(5H)-one typically involves the reaction of phenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the imidazole ring . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for 2-(Phenylamino)-1H-imidazol-4(5H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

2-(Phenylamino)-1H-imidazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylamino)-1H-imidazol-4(5H)-one is unique due to its specific imidazole ring structure combined with a phenylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

56128-54-2

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-anilino-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C9H9N3O/c13-8-6-10-9(12-8)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13)

InChI Key

KOYYPVBIURXEEI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N1)NC2=CC=CC=C2

Origin of Product

United States

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